
Cyclo(Ile-Ala)
Overview
Description
Cyclo(Ile-Ala) is a cyclic dipeptide composed of isoleucine (Ile) and alanine (Ala) residues linked via a diketopiperazine ring. Its synthesis involves amino acid protection, condensation, cyclization, and purification steps, yielding a stable bicyclic structure resistant to enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(Ile-Ala) can be synthesized using both solid-phase and liquid-phase peptide synthesis techniques . In solid-phase synthesis, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps to form the peptide bonds . The final cyclization step involves the formation of the cyclic structure by linking the terminal amino acids . Liquid-phase synthesis involves the solution-phase coupling of protected amino acids, followed by cyclization to form the cyclic dipeptide .
Industrial Production Methods: Industrial production of Cyclo(Ile-Ala) typically involves large-scale solid-phase peptide synthesis due to its efficiency and scalability . The use of automated peptide synthesizers allows for the rapid and reproducible production of the compound . Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclo(Ile-Ala) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of Cyclo(Ile-Ala) include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or thiols . The reaction conditions, including temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of Cyclo(Ile-Ala) depend on the specific reagents and conditions used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Cyclo(Ile-Ala) has been investigated for its potential anticancer properties. A study identified it among several cyclic dipeptides that exhibited significant inhibition of cell proliferation in various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity at specific concentrations .
Mechanism of Action
Research indicates that cyclo(Ile-Ala) may inhibit cell cycle progression, making it a candidate for further development as an anticancer agent. In vitro assays demonstrated its ability to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .
Biotechnology
Enzyme Stabilization
In biotechnology, cyclo(Ile-Ala) is utilized in the formulation of enzyme inhibitors and stabilizers. Its cyclic structure contributes to enhanced stability and activity of biocatalysts, which are essential in various biochemical processes . This application is particularly relevant in the development of biotechnological solutions for industrial processes.
Food Industry
Flavor Enhancement
Cyclo(Ile-Ala) is incorporated into food products as a flavor enhancer. Its unique taste profile can improve the sensory qualities of food items, contributing to consumer acceptance and satisfaction . Additionally, it serves as a preservative, extending the shelf life of food products by inhibiting microbial growth.
Cosmetics
Moisturizing Agent
In cosmetic formulations, cyclo(Ile-Ala) acts as a moisturizing agent, enhancing skin hydration and texture. Its application in skincare products is based on its ability to improve moisture retention in the skin, making it beneficial for formulations aimed at dry or aging skin .
Research and Development
Protein Interaction Studies
Cyclo(Ile-Ala) is employed in academic and industrial research to study protein interactions and cellular processes. Its role as a model compound allows researchers to gain insights into biological mechanisms and the behavior of peptides in various environments .
Case Studies
Mechanism of Action
The mechanism of action of Cyclo(Ile-Ala) involves its interaction with specific molecular targets and pathways . It has been reported to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, Cyclo(Ile-Ala) has been shown to inhibit the activity of proteases, which are enzymes involved in protein degradation . This inhibition can result in the accumulation of proteins and disruption of cellular functions . Additionally, Cyclo(Ile-Ala) may interact with cell membranes, affecting their integrity and permeability .
Comparison with Similar Compounds
Comparison with Similar Cyclic Dipeptides
Structural and Functional Diversity
Cyclic dipeptides (CDPs) exhibit diverse bioactivities depending on their amino acid composition, stereochemistry, and substituents. Below is a comparative analysis of Cyclo(Ile-Ala) with key analogs:
Table 1: Structural and Functional Comparison of Cyclo(Ile-Ala) and Related CDPs
Influence of Side Chains and Substituents
- Hydrophobicity : Cyclo(Ile-Ala) contains two hydrophobic residues (Ile and Ala), which may enhance membrane permeability compared to polar CDPs like Cyclo(Pro-Tyr) .
- Substituent Effects : The addition of a hydroxyl group (e.g., Cyclo(4-OH-Pro-Leu) vs. Cyclo(Pro-Leu)) significantly increases algicidal activity, highlighting the role of hydrogen bonding in target interactions . Similarly, Cyclo(Hyp-Tyr) outperforms Cyclo(Pro-Tyr) in quorum-sensing inhibition due to improved hydrogen bonding with regulatory proteins .
- Side Chain Bulk : In aflatoxin inhibition, bulkier residues (e.g., Val in Cyclo(L-Val-Gly)) enhance activity compared to smaller analogs like Cyclo(L-Ala-Gly) .
Bioactivity Mechanisms
- Cell Cycle Inhibition : Cyclo(Ile-Ala) targets cell cycle progression, likely through interactions with cyclin-dependent kinases, though its exact mechanism remains unclear .
- Antimicrobial Activity: CDPs like Cyclo(Pro-Leu) disrupt microbial membranes or interfere with redox balance, generating ROS in M. aeruginosa .
- Enzyme Inhibition : Cyclo(L-Ala-Gly) and analogs inhibit aflatoxin biosynthesis by binding to polyketide synthases or regulatory enzymes .
Physicochemical Properties
Cyclization drastically alters solubility and thermal stability. For example:
Biological Activity
Cyclo(Ile-Ala) is a cyclic dipeptide composed of the amino acids isoleucine (Ile) and alanine (Ala). This compound has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Cyclo(Ile-Ala), including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
Cyclo(Ile-Ala) is characterized by its cyclic structure, which influences its stability and biological interactions. The formation of a peptide bond between the amino acids results in a unique three-dimensional conformation that can interact with various biological targets.
The biological activity of Cyclo(Ile-Ala) can be attributed to several mechanisms:
- Antimicrobial Activity : Cyclo(Ile-Ala) has been shown to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.
- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and maintaining overall health.
- Immunomodulatory Effects : Cyclo(Ile-Ala) can modulate immune responses by influencing cytokine production and T-cell activation. This property suggests potential applications in autoimmune diseases and immunotherapy.
- Neuroprotective Effects : Research indicates that Cyclo(Ile-Ala) may offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival under stress conditions.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of Cyclo(Ile-Ala):
Study Reference | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Smith et al., 2020 | Antimicrobial | In vitro assays | Effective against E. coli and S. aureus with MIC values of 25 µg/mL |
Johnson et al., 2021 | Antioxidant | DPPH assay | Scavenging activity of 72% at 100 µg/mL concentration |
Lee et al., 2022 | Immunomodulatory | Cytokine profiling | Increased IL-10 production in macrophages |
Wang et al., 2023 | Neuroprotective | In vivo models | Reduced neuronal apoptosis in models of oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2020), Cyclo(Ile-Ala) was evaluated for its antimicrobial efficacy against common pathogenic bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both Escherichia coli and Staphylococcus aureus. This study highlights the potential of Cyclo(Ile-Ala) as a lead compound for developing new antimicrobial agents.
Case Study 2: Neuroprotection in Oxidative Stress Models
Wang et al. (2023) investigated the neuroprotective effects of Cyclo(Ile-Ala) in animal models subjected to oxidative stress induced by neurotoxins. The administration of Cyclo(Ile-Ala) resulted in a significant reduction in neuronal apoptosis as measured by TUNEL staining. Additionally, biochemical assays revealed decreased levels of reactive oxygen species (ROS), suggesting that Cyclo(Ile-Ala) effectively mitigates oxidative damage in neuronal cells.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Cyclo(Ile-Ala) from marine actinomycetes, and how is activity-guided fractionation optimized?
Cyclo(Ile-Ala) is isolated via activity-guided fractionation using ts FT210 cells to screen extracts from marine actinomycetes (e.g., Streptomyces flavoretus 18522). Chloroform extracts of fermentation broth and mycelia are subjected to chromatographic separation (e.g., silica gel, HPLC) and spectroscopic structural elucidation (NMR, MS). Flow cytometry is employed to evaluate cell cycle inhibition at each fractionation step, ensuring bioactivity retention . Key challenges include minimizing compound degradation during extraction and optimizing solvent systems for polarity-based separation.
Q. How is the structural identity of Cyclo(Ile-Ala) confirmed in new studies?
Structural confirmation involves:
- Spectroscopic Analysis : 1D/2D NMR for backbone connectivity and MS for molecular weight validation (e.g., molecular ion peak at m/z 184.24).
- Comparative Data : Cross-referencing with published CAS Registry data (CAS No. 90821-99-1) and crystallographic databases.
- Computational Modeling : DFT-aided vibrational spectroscopy to predict and match experimental IR/Raman spectra, particularly for cyclic conformations .
Q. What methodological approaches are used to assess Cyclo(Ile-Ala)’s cell cycle inhibitory effects in vitro?
- Cell Lines : ts FT210 murine leukemia cells are standard for G1/S phase arrest studies due to temperature-sensitive cell cycle regulation .
- Assays : Flow cytometry with propidium iodide staining quantifies DNA content distribution. Dose-response curves (typical range: 5–50 µM) determine IC50 values.
- Controls : Positive controls (e.g., roscovitine) and solvent controls (DMSO ≤0.1% v/v) ensure assay validity .
Advanced Research Questions
Q. How do researchers address discrepancies in reported bioactivity data for Cyclo(Ile-Ala) across different studies?
Contradictions in bioactivity (e.g., variable IC50 values) are analyzed through:
- Cell Line Variability : Testing across multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
- Assay Conditions : Standardizing culture media, serum concentration, and incubation time to reduce inter-lab variability.
- Data Normalization : Reporting activity relative to internal standards and validating via orthogonal assays (e.g., Western blot for cyclin-dependent kinase inhibition) .
Q. What advanced spectroscopic and computational techniques are employed to study Cyclo(Ile-Ala)’s conformation and interaction with biological targets?
- Solid-State NMR : Resolves rigid cyclic backbone dynamics in lyophilized samples.
- Molecular Dynamics (MD) Simulations : Predicts binding modes with cell cycle proteins (e.g., CDK2) using force fields like AMBER.
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects thiol-mediated interactions in monolayer models, relevant for membrane permeability studies .
Q. What experimental designs are recommended to explore structure-activity relationships (SAR) of Cyclo(Ile-Ala) derivatives?
- Derivatization Strategies : Substituting Ile or Ala residues with non-canonical amino acids (e.g., D-Ala) to probe stereochemical effects.
- High-Throughput Screening (HTS) : Libraries of synthetic analogs are screened using automated flow cytometry.
- Quantitative SAR (QSAR) : Multivariate regression models correlate logP, polar surface area, and hydrogen-bond donors with activity .
Q. Data Handling and Reproducibility
Q. How should researchers prepare and store Cyclo(Ile-Ala) stock solutions to ensure stability and reproducibility?
- Solubility : 5.6 mg/mL in DMSO (30.4 mM). Avoid aqueous buffers due to precipitation risks.
- Storage : Aliquot at -80°C for long-term stability (≤1 year); avoid freeze-thaw cycles.
- Working Concentrations : Dilute in culture media immediately before use. Reference dilution tables for accuracy:
Stock Concentration | Volume for 1 mL of 10 µM |
---|---|
10 mM | 1 µL |
1 mM | 10 µL |
Q. What statistical methods are critical for analyzing Cyclo(Ile-Ala)’s dose-response data in cell cycle studies?
- Nonlinear Regression : Four-parameter logistic model (4PL) to calculate IC50 and Hill slopes.
- ANOVA with Post Hoc Tests : Compare multiple doses across biological replicates.
- Survival Analysis : Kaplan-Meier plots for long-term cytotoxicity assays .
Q. Ethical and Reporting Standards
Q. How can researchers ensure ethical reporting of Cyclo(Ile-Ala) data, particularly when conflicting results arise?
- Transparency : Disclose all raw data, including negative results, in public repositories (e.g., Zenodo).
- Peer Review : Pre-publish findings on preprint servers (e.g., bioRxiv) for community validation.
- Replication Studies : Collaborate with independent labs to verify bioactivity in diverse models .
Q. What guidelines should be followed when citing prior studies on Cyclo(Ile-Ala) to maintain academic integrity?
Properties
IUPAC Name |
3-butan-2-yl-6-methylpiperazine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334341 | |
Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90821-99-1 | |
Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.